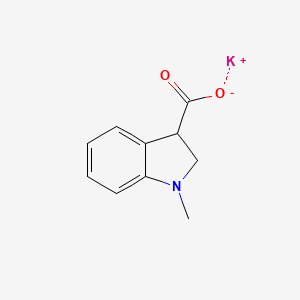

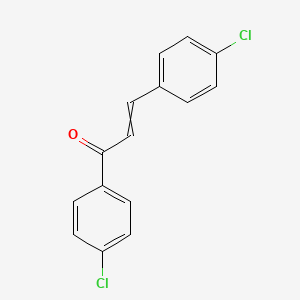

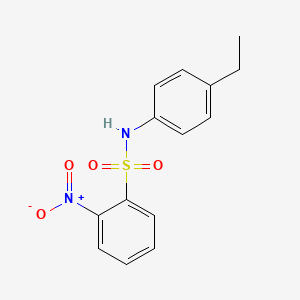

![molecular formula C7H7ClN4O2S B2597510 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride CAS No. 98169-74-5](/img/structure/B2597510.png)

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride is a chemical compound that has been studied in the context of coordination compounds with platinum (II). It has been synthesized and characterized by infrared and by 1H, 13C, 195Pt NMR spectroscopy .

Synthesis Analysis

The synthesis of some diheterocyclic compounds from 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (1) has been described. Compound 1 can be converted into triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles .Molecular Structure Analysis

The coordination units of the cationic species of formula [Pt2(μ-dmtp)2Cl2(dmtp)2]2+ are built up by two platinum atoms in a square-planar environment. Two sites are occupied by two 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) bridging ligands which are linked to both metal atoms through their nitrogen atoms in positions 3 and 4 .Chemical Reactions Analysis

The compound can react with CS2 in ethanol in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate at reflux to afford compound 2 .Aplicaciones Científicas De Investigación

NMR Studies and Complexation

- NMR Analysis and Metal Complexation : The use of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine in NMR studies, particularly 1H{15N} GHMQC, has enabled detailed structural analysis. Its ability to form complexes with metals like Au(III) chloride has been explored, revealing significant shifts upon complexation, indicative of potential applications in coordination chemistry and materials science (Szłyk et al., 2002).

Synthesis Applications

- Synthesis of Penoxsulam : Research into optimizing the sulfonylation process for the synthesis of penoxsulam, a herbicide, has identified conditions that improve yield, demonstrating the compound's utility in enhancing agricultural chemical synthesis (Xu Si-tia, 2016).

- Diheterocyclic Compounds Synthesis : The compound has been used as a precursor in the synthesis of diheterocyclic compounds, such as triazoles, oxadiazoles, and thiadiazoles, highlighting its versatility in producing diverse heterocyclic structures with potential applications in pharmaceuticals and agrochemicals (Liu et al., 2008).

Herbicidal and Fungicidal Applications

- Herbicidal Activity : Novel derivatives synthesized from 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine have shown significant herbicidal activity, suggesting its potential in developing new herbicides with improved efficacy (Shen De-long, 2006).

- Fungicidal Activities : Derivatives of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine have demonstrated promising fungicidal properties, indicating potential applications in addressing fungal infections in crops and possibly in medical contexts (Li De-jiang, 2008).

Photophysical Properties

- Organic Light-emitting Properties : The self-assembly of derivatives into supramolecular microfibers exhibiting blue organic light-emitting properties opens up applications in the field of optoelectronics and display technologies (Liu et al., 2008).

Direcciones Futuras

Mecanismo De Acción

Target of Action

They can act as inverse agonists, inhibitors, and have applications in the treatment of various disorders .

Mode of Action

Similar compounds have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Without specific information on “5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride”, it’s difficult to determine the exact biochemical pathways it affects. Related compounds have been found to affect various pathways related to inflammation, cancer, and other diseases .

Result of Action

Related compounds have been found to have cytotoxic activity and other effects .

Propiedades

IUPAC Name |

5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O2S/c1-4-3-5(2)12-6(9-4)10-7(11-12)15(8,13)14/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSWSFWNULDHMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)S(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

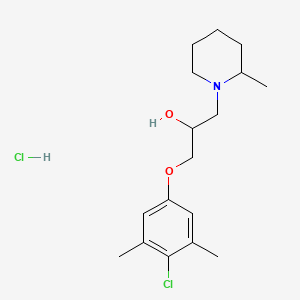

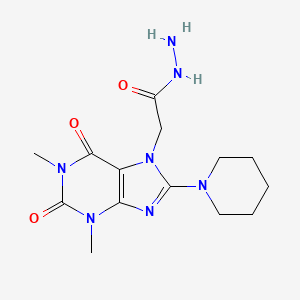

![[5-(3-Methoxyphenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2597434.png)

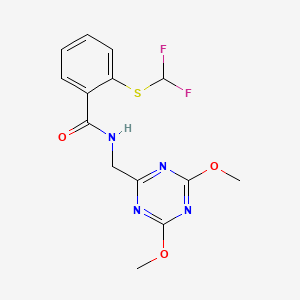

![7-bromo-4-(3-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2597435.png)

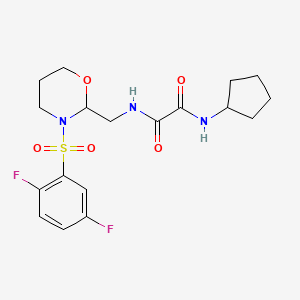

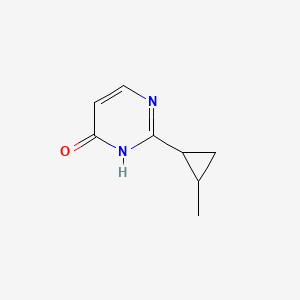

![Ethyl 2-({4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzoyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B2597440.png)

![methyl 4-(((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate](/img/structure/B2597444.png)

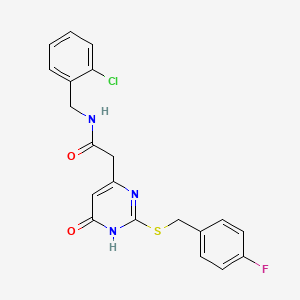

![(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2597448.png)